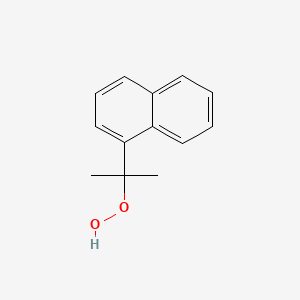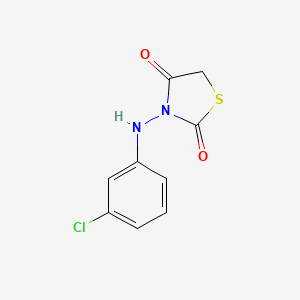
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a 3-chloroanilino group, which is an aniline derivative with a chlorine atom attached to the benzene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the reaction of 3-chloroaniline with thioglycolic acid to form an intermediate product. This intermediate is then cyclized to form the thiazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorine atom in the 3-chloroanilino group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its ability to undergo substitution reactions makes it useful in the synthesis of various colorants.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. For example, the compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation.
Comparación Con Compuestos Similares
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
2-(3-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione: This compound also contains a 3-chloroanilino group but has a different core structure.
Dichloroanilines: These compounds have two chlorine atoms attached to the aniline ring.
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine: This compound belongs to the purine class and has been studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its thiazolidine ring, which imparts specific chemical and biological properties not found in the other compounds.
Propiedades
Número CAS |
106046-08-6 |
|---|---|
Fórmula molecular |
C9H7ClN2O2S |
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
3-(3-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-2-1-3-7(4-6)11-12-8(13)5-15-9(12)14/h1-4,11H,5H2 |
Clave InChI |
VSCBCMJEEKRXNK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)S1)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


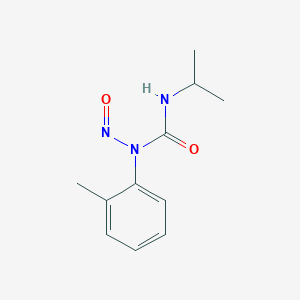
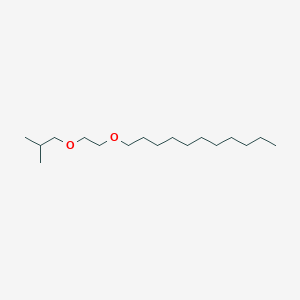
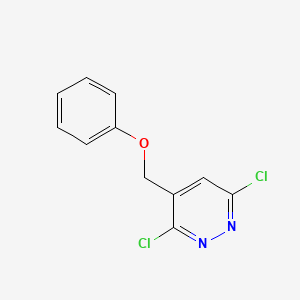

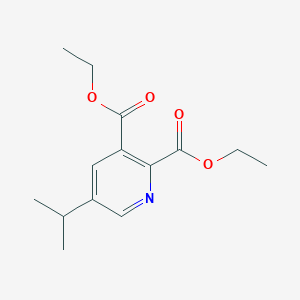

![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

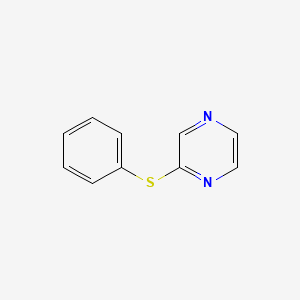
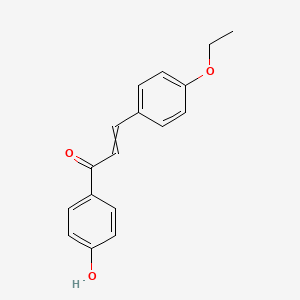
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
